molecular formula C7H12F3NO B2526674 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol CAS No. 959045-77-3

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol

Cat. No.: B2526674
CAS No.: 959045-77-3
M. Wt: 183.174
InChI Key: NFDYPZXRSNWUHC-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is a chemical compound with the CAS Number 959045-77-3 and a molecular formula of C7H12F3NO . It is a versatile building block in medicinal chemistry and organic synthesis. The presence of both a trifluoromethyl group and a pyrrolidine moiety makes it a valuable intermediate for the preparation of more complex molecules, particularly in the pharmaceutical industry where such groups can significantly alter the biological activity and metabolic stability of drug candidates. For instance, this compound and its derivatives have been identified as key synthetic intermediates in the development of potent MAGL (Monoacylglycerol Lipase) inhibitors, as documented in patent literature . These inhibitors are being investigated for their potential therapeutic effects in areas such as pain management and neurological disorders. As a specialist supplier, we provide this high-purity compound to support innovative research and development efforts. This product is intended for research applications only and is not intended for diagnostic or therapeutic use. Researchers can rely on our quality standards for their critical work in drug discovery and chemical synthesis.

Properties

IUPAC Name

1,1,1-trifluoro-3-pyrrolidin-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6(12)5-11-3-1-2-4-11/h6,12H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDYPZXRSNWUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 1,1,1-trifluoroacetone with pyrrolidine in the presence of a reducing agent. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group in 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol undergoes oxidation to form ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

Key Conditions and Products:

ReagentSolventTemperatureProduct Formed
KMnO₄ (acidic)H₂O/H₂SO₄0–25°CTrifluoromethyl ketone
CrO₃Acetic acid40–60°CAldehyde derivatives

In acidic conditions, KMnO₄ selectively oxidizes the secondary alcohol to a ketone, retaining the trifluoromethyl group and pyrrolidine ring. CrO₃ under milder conditions may yield aldehydes, though over-oxidation risks exist.

Reduction Reactions

The compound can be reduced to secondary alcohols or amines using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Example Pathway:
Trifluoromethyl ketoneLiAlH₄/THFThis compound\text{Trifluoromethyl ketone} \xrightarrow{\text{LiAlH₄/THF}} \text{this compound}

Reduction Agents and Outcomes:

ReagentSolventProduct
LiAlH₄THFSaturated alcohol derivative
H₂ (Pd/C catalyst)EthanolDeoxygenated amine analogs

Reductive amination pathways have been explored for synthesizing fluorinated intermediates in antidepressant development, leveraging the compound’s stability under hydrogenation .

Substitution Reactions

The trifluoromethyl group participates in nucleophilic substitution (SN2) reactions due to its electron-withdrawing nature.

Common Nucleophiles and Products:

NucleophileBaseSolventProduct
Amines (e.g., NH₃)K₂CO₃DCMTrifluoroalkylamine derivatives
Thiols (e.g., HS⁻)NaOHDMFThioether-linked compounds

Reactions typically proceed under basic conditions to deprotonate the hydroxyl group, enhancing nucleophilic attack at the β-carbon. Kinetic studies indicate faster substitution rates compared to non-fluorinated analogs.

Mechanistic Insights

  • Electron-Withdrawing Effects : The -CF₃ group increases the acidity of the hydroxyl proton (pKa ~12–14), promoting deprotonation and nucleophilic reactivity.

  • Steric Influence : The pyrrolidine ring imposes steric hindrance, directing regioselectivity in substitution reactions.

Comparative Reactivity

Reaction TypeRate (Relative to Non-Fluorinated Analogs)Key Factor
Oxidation1.5–2× fasterStabilization of transition state by -CF₃
Substitution3–4× fasterEnhanced electrophilicity of β-carbon

Scientific Research Applications

Drug Development

The compound is being explored as a potential drug candidate due to its structural similarity to known pharmacophores. Its ability to interact with biological targets makes it a subject of interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and bioavailability, making it an attractive option for drug design.

Case Study: Antidepressants

Research has indicated that compounds similar to 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol may exhibit antidepressant properties. Preliminary studies suggest that the incorporation of trifluoromethyl groups can modulate the activity of neurotransmitter systems, particularly those involving serotonin and norepinephrine.

Chemical Synthesis

Fluorinated Polymers

In material science, this compound is being investigated for its potential use in synthesizing fluorinated polymers. These materials exhibit unique properties such as thermal stability and resistance to solvents, making them suitable for various industrial applications.

Use in Chromatography

The compound has been employed as a standard in chromatography techniques for the separation and analysis of complex mixtures. Its distinct spectral properties facilitate accurate identification and quantification in analytical procedures.

Pesticide Development

There is ongoing research into the use of fluorinated compounds like this compound in developing new agrochemicals. The enhanced lipophilicity may improve the efficacy of pesticides by increasing their ability to penetrate plant tissues.

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares key structural features, molecular properties, and biological activities of 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol with its analogs:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Biological Activity Key Evidence
This compound Pyrrolidin-1-yl C₉H₁₆F₃NO 211.22 Not explicitly stated (structural analog to kinase inhibitors)
rac-6 : 1,1,1-Trifluoro-3-[(4,5,6,7-tetrabromo-1H-benzimidazol-2-yl)amino]propan-2-ol Tetrabromobenzimidazol-2-ylamino C₁₀H₇Br₄F₃N₃O ~575.79 Dual CK2/PIM-1 kinase inhibition; induces apoptosis in breast cancer and leukemia cells
2-benzyl-1,1,1-trifluoro-3-(quinolin-2-yl)propan-2-ol Quinolin-2-yl, benzyl ~C₂₀H₁₇F₃NO ~344.35 Tested for toxicity and anticancer activity in zebrafish embryos
1,1,1-Trifluoro-3-(4-methylpiperidin-1-yl)propan-2-ol 4-Methylpiperidin-1-yl C₉H₁₆F₃NO 211.22 No explicit activity reported
1,1,1-Trifluoro-3-(2-thienyl)propan-2-ol 2-Thienyl C₇H₈F₃NOS 195.19 No explicit activity reported
1,1,1-Trifluoro-3-(2-methoxyphenyl)propan-2-ol 2-Methoxyphenyl C₁₀H₁₁F₃O₂ 220.19 No explicit activity reported

Physicochemical and Pharmacokinetic Insights

  • In contrast, the pyrrolidine and piperidine analogs have lower molecular weights (~211 g/mol), favoring better bioavailability .
  • Synthetic Accessibility : The pyrrolidine compound is synthesized via straightforward epoxide ring-opening, similar to β-blocker derivatives. rac-6 requires complex bromination and coupling steps, limiting scalability .

Biological Activity

1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS Number: 959045-77-3) is a fluorinated alcohol derivative featuring a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound based on recent studies and available data.

  • Molecular Formula : C7H12F3NO
  • Molecular Weight : 183.17 g/mol
  • Purity : 97%

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including its effects on cellular mechanisms, potential therapeutic applications, and toxicity profiles.

Antimicrobial Activity

Recent studies have indicated that compounds containing pyrrolidine rings often exhibit significant antimicrobial properties. While specific data on the antimicrobial efficacy of this compound is limited, related pyrrole derivatives have shown promising results:

Compound TypeTarget PathogenMIC (µg/mL)Reference
Pyrrole DerivativeMRSA0.13 - 0.255
Pyrrole BenzamideStaphylococcus aureus3.125 - 12.5

These findings suggest that similar compounds may possess comparable antimicrobial properties.

Neuroactive Effects

The presence of the pyrrolidine structure suggests potential neuroactive effects. Pyrrolidine derivatives are often explored for their ability to modulate neurotransmitter systems. For instance, compounds with similar structures have been studied for their interactions with GABA receptors and their potential use in treating neurological disorders.

Case Studies

Case Study 1: Synthesis and Evaluation
A study focused on synthesizing various pyrrole derivatives, including those structurally similar to this compound, evaluated their biological activities against several bacterial strains. The results indicated that modifications in the fluorinated alcohol structure could enhance antimicrobial potency .

Case Study 2: Toxicological Assessment
Another investigation assessed the toxicological profile of fluorinated alcohols similar to this compound. It was found that while some fluorinated compounds exhibit low toxicity at therapeutic doses, others showed significant cytotoxic effects at higher concentrations. This highlights the importance of dose-dependent studies for understanding the safety profile of such compounds .

Mechanistic Insights

The mechanism of action for compounds like this compound is not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Interaction with Membrane Proteins : The trifluoromethyl group may enhance membrane penetration and alter membrane fluidity, impacting cellular functions.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution reactions. A common approach involves reacting epichlorohydrin with pyrrolidine under controlled alkaline conditions to form 1-chloro-3-(pyrrolidin-1-yl)propan-2-ol, followed by fluorination using trifluoroacetic anhydride (TFAA) or other fluorinating agents. Key factors include:

  • Temperature : Elevated temperatures (>60°C) accelerate fluorination but may degrade sensitive functional groups.
  • Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
  • Catalysts : Lewis acids like BF₃·Et₂O improve fluorination yields by stabilizing intermediates .

Q. How is the molecular structure of this compound characterized?

  • Methodological Answer : Structural elucidation employs:

  • X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and stereochemistry. The trifluoromethyl group exhibits C–F bond lengths of ~1.33 Å, while the pyrrolidine ring adopts an envelope conformation .
  • NMR spectroscopy : 19F^{19}\text{F} NMR shows a singlet at δ -70 ppm for the CF₃ group, and 1H^{1}\text{H} NMR reveals coupling between the hydroxyl proton and adjacent carbons (J = 5–6 Hz) .

Q. What are the key physicochemical properties influencing its reactivity in organic synthesis?

  • Methodological Answer :

  • Hydrogen bonding : The hydroxyl group participates in hydrogen bonding, affecting solubility in polar solvents (e.g., logP ~1.2).
  • Electron-withdrawing effects : The CF₃ group stabilizes adjacent carbocations, facilitating SN1 reactions.
  • Thermal stability : Decomposition occurs above 200°C, requiring inert atmospheres during high-temperature reactions .

Advanced Research Questions

Q. How does the stereochemistry of this compound impact its biological activity?

  • Methodological Answer : Enantiomers are separated via chiral HPLC (e.g., Chiralpak AD-H column) using hexane/isopropanol (90:10). The (R)-enantiomer shows higher affinity for GABA receptors (Kᵢ = 120 nM vs. 450 nM for (S)-enantiomer) due to complementary hydrogen bonding with Thr202 residues. Computational docking (AutoDock Vina) validates these interactions .

Q. What challenges arise in optimizing enantioselective synthesis, and how can they be addressed?

  • Methodological Answer :

  • Low enantiomeric excess (ee) : Asymmetric catalysis using Jacobsen’s Co-salen catalysts improves ee to >85%.
  • Racemization during fluorination : Lowering reaction temperatures (<40°C) and using mild fluorinating agents (e.g., Selectfluor) mitigate this issue .

Q. How do conflicting data in pharmacological studies of its enzyme inhibition profiles arise?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., 1.2 μM vs. 3.8 μM for acetylcholinesterase inhibition) stem from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 8.2) alter protonation states of active-site residues.
  • Protein source : Recombinant vs. native enzymes may differ in post-translational modifications.
  • Validation strategy : Cross-validate using orthogonal assays (e.g., isothermal titration calorimetry) and structural studies (cryo-EM) .

Key Research Recommendations

  • Experimental Design : Prioritize chiral resolution early in synthesis to avoid downstream purification bottlenecks.
  • Data Contradictions : Use multivariate analysis (e.g., PCA) to identify confounding variables in biological assays.
  • Structural Modeling : Combine DFT calculations (Gaussian 16) with crystallography to predict reactive intermediates.

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